

Azalanstat: A Technical Guide to its Molecular Targets and Binding Interactions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Azalanstat
Cat. No.:	B1665909

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azalanstat is a potent, orally active inhibitor of cholesterol biosynthesis with significant therapeutic potential. This document provides a comprehensive technical overview of **azalanstat**'s molecular targets, binding characteristics, and the experimental methodologies used to elucidate its mechanism of action. Primarily, **azalanstat** targets lanosterol 14 α -demethylase (CYP51), a critical cytochrome P450 enzyme in the cholesterol biosynthesis pathway. It also exhibits inhibitory activity against heme oxygenase (HO-1 and HO-2). This guide details the quantitative parameters of these interactions, outlines the experimental protocols for their determination, and provides visual representations of the relevant biological pathways and experimental workflows.

Primary Target: Lanosterol 14 α -Demethylase (CYP51)

Azalanstat's principal mechanism of action is the inhibition of lanosterol 14 α -demethylase (CYP51), a key enzyme responsible for the conversion of lanosterol to cholesterol.[1] By blocking this step, **azalanstat** effectively reduces the endogenous synthesis of cholesterol.

Binding Affinity and Potency

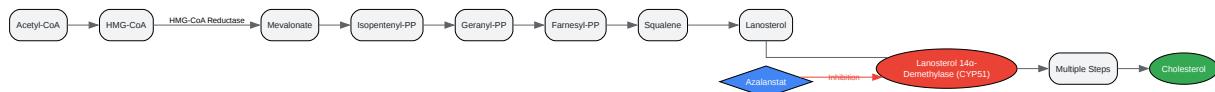
Azalanstat is a tight-binding, competitive inhibitor of lanosterol 14 α -demethylase. The apparent inhibition constant (K_i) for the purified rat liver enzyme has been determined to be 840 pM.^[2] The K_i values for the human and hamster enzymes are reported to be similar.^[2] This high affinity underscores the potency of **azalanstat** as a CYP51 inhibitor. In vivo studies in hamsters have demonstrated a dose-dependent reduction in cholesterol biosynthesis.^[2]

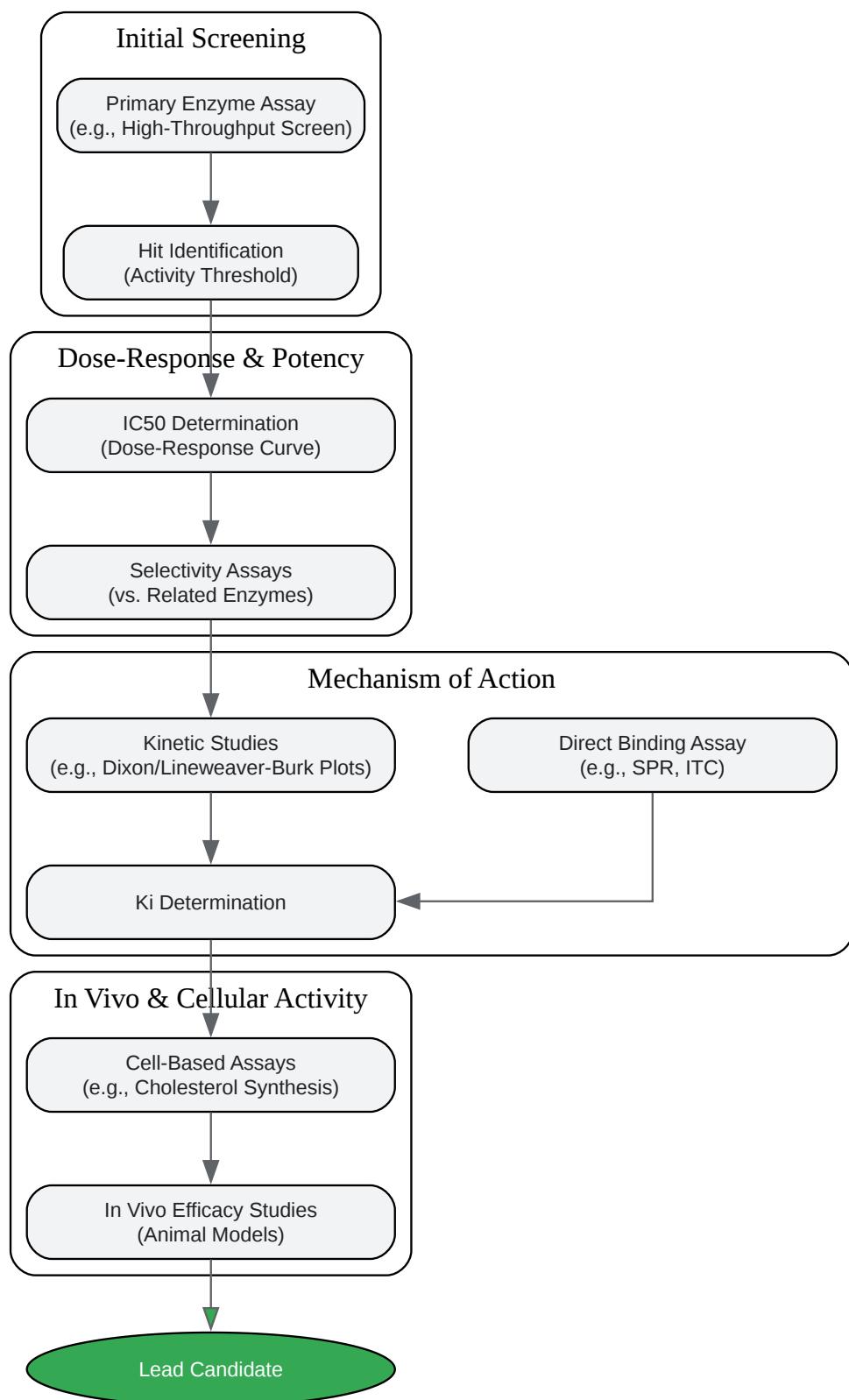
Binding Site and Interactions

As a synthetic imidazole derivative, **azalanstat**'s interaction with the cytochrome P450 enzyme CYP51 is consistent with the binding mode of other azole-based inhibitors.^[1] The imidazole moiety of **azalanstat** is believed to coordinate with the heme iron atom at the active site of CYP51.^[2] This interaction prevents the binding of the natural substrate, lanosterol, and subsequent catalytic activity. While a co-crystal structure of **azalanstat** with CYP51 is not publicly available, molecular modeling and structure-activity relationship studies of similar azole inhibitors suggest that the non-imidazole portions of the molecule likely form hydrophobic and van der Waals interactions with amino acid residues within the enzyme's active site pocket, further stabilizing the inhibitor-enzyme complex.

Secondary Targets: Heme Oxygenase (HO-1 and HO-2)

In addition to its primary target, **azalanstat** has been shown to inhibit the activity of heme oxygenase isoenzymes, HO-1 and HO-2. These enzymes are responsible for the degradation of heme into biliverdin, free iron, and carbon monoxide.


Quantitative Data Summary


The following tables summarize the known quantitative data for **azalanstat**'s activity.

Target	Parameter	Value	Species	Reference
Lanosterol 14 α -Demethylase (CYP51)	Apparent Ki	840 pM	Rat (liver)	[2]
Heme Oxygenase-1 (HO-1)	IC50	5.5 μ M	Not Specified	
Heme Oxygenase-2 (HO-2)	IC50	24.5 μ M	Not Specified	
In Vivo Cholesterol Lowering	ED50	62 mg/kg	Hamster	[1]

Signaling Pathway: Cholesterol Biosynthesis

Azalanstat intervenes in the multi-step cholesterol biosynthesis pathway. The following diagram illustrates the key steps, highlighting the point of inhibition by **azalanstat**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Azalanstat (RS-21607), a lanosterol 14 alpha-demethylase inhibitor with cholesterol-lowering activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of mammalian lanosterol 14 alpha-demethylase by RS-21607 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azalanstat: A Technical Guide to its Molecular Targets and Binding Interactions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1665909#azalanstat-targets-and-binding-sites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

